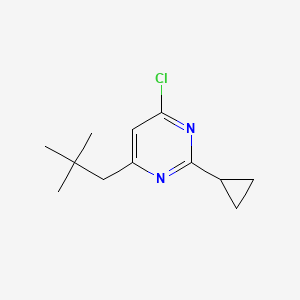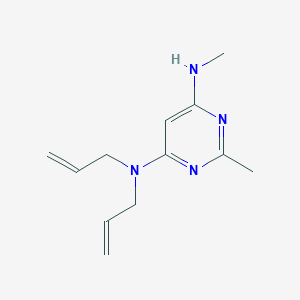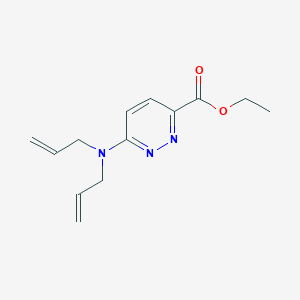
Ethyl-6-(Cyclopropylmethyl)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often starts with a Knorr’s reaction . The production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is followed by alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .
Molecular Structure Analysis
The molecular formula of Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is C7H8N2O2 and its molecular weight is 152.15 .
Chemical Reactions Analysis
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in the field of organic synthesis due to their various chemical and biological applications .
Physical And Chemical Properties Analysis
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is a solid at 20 degrees Celsius . It has a melting point of 37.0 to 41.0 °C and a boiling point of 160 °C/88 mmHg . It is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Antineuroinflammatorische Wirkstoffe
Pyrimidin und seine Derivate haben sich als antiviral, antikanzerogen, antioxidativ und antimikrobiell erwiesen . Eine Studie hat gezeigt, dass Triazol-Pyrimidin-Hybridverbindungen vielversprechende neuroprotektive und entzündungshemmende Eigenschaften besitzen . Diese Verbindungen zeigten signifikante anti-neuroinflammatorische Eigenschaften durch Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen . Sie zeigten auch vielversprechende neuroprotektive Aktivität durch reduzierte Expression des endoplasmatischen Retikulums (ER)-Chaperons, BIP, und des Apoptosemarkers gespaltenes Caspase-3 in menschlichen neuronalen Zellen .
Synthesemethoden
Die Synthese von Ethyl-6-(Cyclopropylmethyl)pyrimidin-4-carboxylat umfasst verschiedene Verfahren. Eine der Methoden beinhaltet die Verwendung von Piperazin und Kaliumcarbonat (K2CO3) in CHCl3 bei Raumtemperatur .
Reaktivitäten der Substituenten
Die Reaktivitäten der Substituenten, die an den Ringkohlenstoff- und Stickstoffatomen von Pyrimido[4,5-d]pyrimidin- und Pyrimido[5,4-d]pyrimidin-Analoga gebunden sind, wurden untersucht . Diese Studien liefern wertvolle Einblicke in das chemische Verhalten dieser Verbindungen.
Biologische Anwendungen
Pyrimido[4,5-d]pyrimidine und Pyrimido[5,4-d]pyrimidin-Analoga werden in großem Umfang in der Medizin und Pharmazie eingesetzt . Sie wurden auf ihre biologischen Eigenschaften und ihre synthetische Bedeutung untersucht .
Pharmazeutische Bewertung
Ethyl-4-(4-Chlorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat, ein Derivat des Pyrimidins, wurde mit einer neuen Strategie im „Grindstone-Protokoll“ synthetisiert, um in kurzer Zeit eine hohe Ausbeute zu erzielen .
Docking-Studien
Docking-Studien wurden an Pyrimidinderivaten durchgeführt, um ihre Wechselwirkungen mit biologischen Zielstrukturen zu verstehen . Diese Studien sind entscheidend für die Arzneimittelentwicklung.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTKHKNKIQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




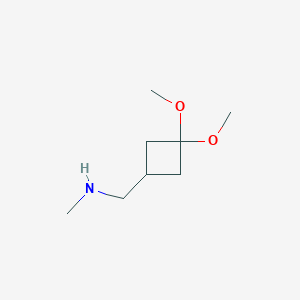
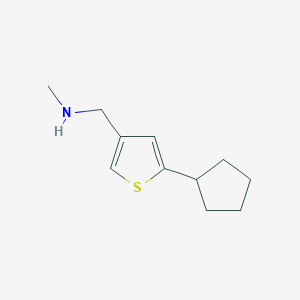

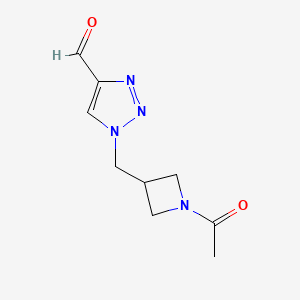
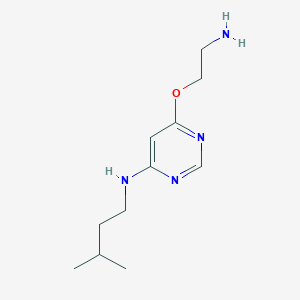

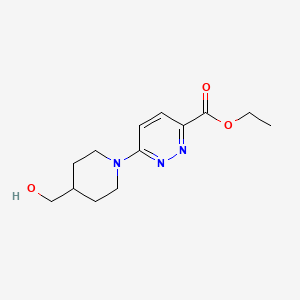
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
